molecular formula C19H21N5O2 B2809354 N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775493-73-6

N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2809354
CAS No.: 1775493-73-6
M. Wt: 351.41
InChI Key: NCEIJMNWNURQEM-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 3-methoxyaniline with 6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid under acidic conditions to form the desired carboxamide . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of solid-supported catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can be compared with other pyrazolo[1,5-a]pyrazine derivatives:

The uniqueness of this compound lies in its specific functional groups and their combined effects on its chemical and biological properties.

Properties

IUPAC Name

N-(3-methoxyphenyl)-6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-12-24-17(18(20-13)23-8-3-4-9-23)11-16(22-24)19(25)21-14-6-5-7-15(10-14)26-2/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEIJMNWNURQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=CC=C3)OC)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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